Product packaging for 2-Undecene, (E)-(Cat. No.:CAS No. 693-61-8)

2-Undecene, (E)-

Cat. No.: B14696015
CAS No.: 693-61-8
M. Wt: 154.29 g/mol
InChI Key: JOHIXGUTSXXADV-HWKANZROSA-N
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Description

Contextualization of Undecenes in Organic Chemistry

Undecenes belong to the alkene homologous series, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. rsc.org These compounds are fundamental building blocks in organic synthesis. The undecene family, with its 11-carbon backbone, includes various isomers depending on the position of the double bond (e.g., 1-undecene (B165158), 2-undecene (B8481262), etc.) and its geometry (E/Z).

Undecenes and their functionalized derivatives are found in nature and have significant applications. For instance, 1-undecene is an attractive molecule for producing detergents and plasticizers. nih.gov Some microorganisms, like Pseudomonas putida, naturally produce 1-undecene through the enzymatic decarboxylation of fatty acids. nih.govnih.gov Other undecene derivatives, such as 10-undecen-1-ol (B85765), can be polymerized using metallocene catalysts to create specialized polymers. osti.govresearchgate.net The presence of the double bond in undecenes allows for a wide range of chemical transformations, making them versatile intermediates in the synthesis of more complex molecules.

Significance of (E)-Stereoisomerism in Chemical Structures

Stereoisomerism is a critical concept in chemistry where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. britannica.com In alkenes like 2-undecene, the restricted rotation around the carbon-carbon double bond gives rise to a form of stereoisomerism known as E/Z isomerism (or geometric isomerism). docbrown.infomasterorganicchemistry.com

The labels 'E' and 'Z' are derived from the German words entgegen (opposite) and zusammen (together). studymind.co.uk This notation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, where the priority of the groups attached to each carbon of the double bond is determined by atomic number. docbrown.info

In the (E)-isomer , the two higher-priority groups are on opposite sides of the double bond. studymind.co.uk

In the (Z)-isomer , the two higher-priority groups are on the same side of the double bond. studymind.co.uk

For 2-undecene, the groups on the double bond are a hydrogen and a methyl group (on carbon 2) and a hydrogen and an octyl group (on carbon 3). According to CIP rules, the octyl group has higher priority than hydrogen, and the methyl group has higher priority than hydrogen. In (E)-2-undecene, the high-priority methyl and octyl groups are on opposite sides of the double bond plane.

This specific spatial arrangement is not trivial; it significantly influences the molecule's physical and chemical properties. masterorganicchemistry.comstudymind.co.uk E and Z isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. docbrown.info As such, they can have different boiling points, melting points, stability, and reactivity. The defined geometry of the (E)-isomer can affect how the molecule packs in a solid state or interacts with catalysts and reagents in chemical reactions.

Historical Perspectives on (E)-2-Undecene Research

The study of (E)-2-undecene is intertwined with the historical development of several key areas in organic chemistry. While a specific timeline for this single compound is not extensively documented, its research context can be understood through the progression of related scientific fields.

The concept of stereoisomerism, fundamental to understanding (E)-2-undecene, began to take shape in the 19th century and was significantly advanced in the 20th century with the development of spectroscopic techniques for structure elucidation. scielo.br The establishment of the Cahn-Ingold-Prelog priority rules provided a systematic and unambiguous way to describe the absolute configuration of molecules like (E)-2-undecene. docbrown.info

Research into volatile organic compounds (VOCs) from natural sources also provided a context for studying undecenes. The practice of using odors for diagnosis dates back to ancient medicine, but the scientific identification of the specific chemical compounds responsible is a more recent endeavor. nih.gov Modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) have enabled the identification of undecenes and other VOCs from various biological sources, including fungi and bacteria. researchgate.netapsnet.org For example, 1-undecene has been identified as a VOC emitted by Pseudomonas fluorescens. nih.gov

The development of stereospecific synthesis methods has been crucial for isolating and studying specific isomers. A well-documented procedure for the stereospecific synthesis of (E)-2-undecene involves the reaction of lithium dipropenylcuprates with alkyl halides, yielding the (E)-isomer with high purity (around 96%). orgsyn.org Such synthetic advancements allow chemists to create specific isomers to investigate their unique properties and potential applications, moving from a mixture of isomers to the study of a single, well-defined chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B14696015 2-Undecene, (E)- CAS No. 693-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

693-61-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-2-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+

InChI Key

JOHIXGUTSXXADV-HWKANZROSA-N

Isomeric SMILES

CCCCCCCC/C=C/C

Canonical SMILES

CCCCCCCCC=CC

Origin of Product

United States

Synthetic Methodologies for E 2 Undecene

Stereoselective Synthesis Approaches

Stereoselectivity is paramount in the synthesis of (E)-2-undecene to avoid the formation of its (Z)-isomer. nist.gov Various approaches leveraging organometallic reagents and other stereocontrolled reactions have been successfully employed.

Organometallic reagents have proven to be powerful tools for the construction of carbon-carbon bonds with a high degree of stereocontrol. numberanalytics.com Their application in the synthesis of (E)-2-undecene is a testament to their utility and versatility.

Lithium diorganocuprates, commonly known as Gilman reagents (R₂CuLi), are a class of organometallic compounds renowned for their utility in forming carbon-carbon bonds. numberanalytics.comwikipedia.org These reagents are typically prepared by the reaction of an organolithium compound with a copper(I) salt, such as copper(I) iodide. numberanalytics.commsu.edu

One of the hallmark reactions of Gilman reagents is their ability to couple with organic halides in what is known as the Corey-House synthesis. libretexts.org This reaction is particularly effective for creating new carbon-carbon single bonds. For the synthesis of (E)-2-undecene, a key strategy involves the reaction of a suitable Gilman reagent with a vinyl halide that already possesses the desired (E) stereochemistry.

A well-documented procedure illustrates the stereospecific synthesis of (E)-2-undecene through the coupling of a lithium vinylcuprate with an organic halide. orgsyn.org Specifically, lithium di((E)-prop-1-en-1-yl)cuprate can be reacted with 1-bromooctane. In this reaction, the (E)-propenyl group from the cuprate (B13416276) displaces the bromide, forming the C2-C3 double bond of the target molecule with retention of the (E) configuration. This method has been shown to produce (E)-2-undecene in high yield (90-93%). orgsyn.org

Reactant 1Reactant 2ReagentProductYield (%)
Lithium di((E)-prop-1-en-1-yl)cuprate1-Bromooctane-(E)-2-Undecene90-93

Table 1: Synthesis of (E)-2-Undecene using a Gilman Reagent. orgsyn.org

The choice of solvent is crucial, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used. orgsyn.orgrsc.org The reaction is typically conducted at low temperatures to ensure stability of the reagent and selectivity of the reaction. orgsyn.org

While direct metallometallation reactions specifically for the synthesis of (E)-2-undecene are not extensively detailed in readily available literature, the principles of these reactions offer a potential pathway. Metallometallation involves the addition of a metallic species and another metal or non-metal group across a π-system, such as an allene (B1206475).

For instance, copper-catalyzed carbomagnesiation of allenes can lead to the formation of vinylcopper intermediates. rsc.org The regioselectivity of this addition is influenced by factors such as the solvent, temperature, and the steric and electronic properties of the allene and the organometallic reagent. Subsequent reaction of the resulting vinylcopper species with an appropriate electrophile, such as methyl iodide, could theoretically yield (E)-2-undecene, provided the initial carbometalation and subsequent quenching occur with the desired stereochemistry.

Further research in this area could explore the use of chiral ligands or specific reaction conditions to control the stereochemical outcome of the metallometallation of a suitable allene precursor to favor the formation of the (E)-isomer of 2-undecene (B8481262).

Cuprate-mediated coupling reactions are a cornerstone for the stereospecific formation of (E)-alkenes. wikipedia.orgmsu.edu These reactions often involve the syn-addition of an organocopper reagent to an alkyne, followed by trapping of the resulting vinylcopper intermediate with an electrophile. rsc.org

A prominent example is the carbocupration of a terminal alkyne. rsc.org For the synthesis of (E)-2-undecene, one could envision the reaction of 1-decyne (B165119) with a methylcopper reagent. The syn-addition of the methyl group and the copper atom across the triple bond would generate a vinylcopper intermediate with the methyl and the octyl groups in a cis relationship. Subsequent protonolysis or reaction with another electrophile would yield the (E)-alkene.

The Normant reagents, which are organocopper species prepared from Grignard reagents and a copper salt, are particularly effective in the carbometalation of monosubstituted alkynes. rsc.org The reaction of ethylmagnesium bromide with copper bromide, for example, generates an ethylcopper species that can add stereospecifically to an alkyne like 1-nonyne. Trapping the resulting vinylcopper intermediate with an appropriate electrophile would then lead to the desired (E)-alkene.

AlkyneOrganocopper SourceElectrophileProduct Stereochemistry
1-NonyneMeMgBr + CuBrH₂O(E)-2-Decene
1-DecyneMe₂CuLiH₂O(E)-2-Undecene

Table 2: General Strategy for (E)-Alkene Synthesis via Carbocupration of Alkynes. rsc.org

It is important to note that with Gilman reagents (R₂CuLi), deprotonation of terminal alkynes can be a competing reaction in solvents like THF. rsc.org However, in less polar solvents, carbocupration is favored. rsc.org

Organometallic Reagent Chemistry

Methodologies for Isomeric Purity Control and Stereoselectivity Enhancement

Achieving high isomeric purity is a critical challenge in alkene synthesis. The separation of (E) and (Z) isomers can be difficult due to their similar physical properties. orgsyn.org Therefore, methods that inherently favor the formation of one isomer are highly desirable.

In the context of the Gilman reagent-based synthesis of (E)-2-undecene, the stereospecificity of the coupling reaction is the primary means of controlling isomeric purity. orgsyn.org Starting with a stereochemically pure (E)-vinylcuprate ensures that the final product retains that geometry. The preparation of the vinylcuprate itself must therefore be highly stereoselective.

For methods involving the carbometalation of alkynes, the stereoselectivity is governed by the syn-addition mechanism of the organocopper reagent to the triple bond. rsc.org Factors that can influence and enhance this stereoselectivity include:

Solvent Choice: As mentioned, less polar solvents can favor carbometalation over deprotonation. rsc.org

Temperature: Low reaction temperatures often enhance selectivity by minimizing side reactions and isomerization pathways. orgsyn.org

Nature of the Copper Reagent: The ligands on the copper atom and the counterions present can significantly impact the reactivity and selectivity of the addition. rsc.org

The use of bulky reagents can also enhance stereoselectivity. For instance, in reductive amination reactions leading to bicyclic systems, the use of a bulky hydride source like sodium tri(2-ethylhexanoyloxy)borohydride has been shown to afford high diastereoselectivity. mdpi.com While not directly applicable to (E)-2-undecene synthesis via the discussed routes, this principle of using sterically demanding reagents to control stereochemistry is a general strategy in organic synthesis.

Furthermore, purification techniques such as distillation and chromatography are employed to remove any minor isomeric impurities. For example, in a reported synthesis of (E)-2-undecene, distillation at reduced pressure was used to purify the final product. orgsyn.org Gas chromatography can be used to assess the isomeric purity, with (E)-2-undecene typically having a different retention time than its (Z)-isomer. orgsyn.org

Scalable Production Considerations for (E)-2-Undecene

One promising and commercially applicable method for producing 2-undecene involves the cross-metathesis of 2-butene (B3427860) with triglycerides and unsaturated fatty acid esters derived from natural oils. researchgate.net This "butenolysis" technology has been demonstrated on a multi-hundred-gram scale, suggesting its potential for industrial application. researchgate.net The reaction can achieve high conversion and selectivity with notable catalyst turnovers, particularly when using second-generation ruthenium-based olefin metathesis catalysts. researchgate.net

A significant advantage of this approach is the utilization of readily available and renewable feedstocks like vegetable oils. For instance, the cross-metathesis of high oleic sunflower oil with 2-butene yields 2-undecene and methyl 9-undecenoate. researchgate.netcsic.es The resulting 2-undecene can be purified through straightforward fractional distillation. researchgate.net While the reaction is not entirely stereoselective, it predominantly produces the desired (E)-isomer. csic.es

The optimization of reaction conditions is crucial for maximizing yield and efficiency in scalable production. numberanalytics.com This involves a careful selection of variables such as temperature, pressure, solvent, and catalyst concentration. numberanalytics.com For instance, in the butenolysis of methyl oleate (B1233923), the reaction is typically conducted in liquid 2-butene at 25°C. researchgate.net The use of microflow reactors has also been explored for optimizing reaction conditions, as they can prevent overreactions and allow for precise control over multiple variables. oup.com

Catalyst efficiency and cost are major drivers in the economic viability of large-scale synthesis. huarenscience.comnumberanalytics.com While ruthenium-based catalysts show high activity, their cost can be a significant factor. researchgate.net Therefore, strategies for catalyst recovery and reuse are essential. numberanalytics.com The use of heterogeneous catalysts, which can be more easily separated from the reaction mixture and recycled, is a key area of research. numberanalytics.com

The following table summarizes key parameters for the scalable synthesis of (E)-2-undecene via butenolysis:

Table 1: Key Parameters for Scalable (E)-2-Undecene Synthesis via Butenolysis

ParameterDetails
Reactants 2-Butene and unsaturated fatty acid esters (e.g., methyl oleate from vegetable oils) researchgate.net
Catalyst Second-generation ruthenium-based olefin metathesis catalysts researchgate.net
Reaction Type Cross-metathesis researchgate.net
Key Products (E)-2-Undecene and methyl 9-undecenoate researchgate.netcsic.es
Separation Fractional distillation researchgate.net
Scale Demonstrated on a several hundred gram scale researchgate.net

Another approach to consider for scalable synthesis involves the catalytic conversion of waste polyethylene (B3416737) wax. acs.org While this process yields a mixture of hydrocarbons, (E)-2-undecene has been identified as one of the products. acs.org This method offers the dual benefit of waste valorization and chemical production.

The optimization of reaction conditions for this process involves factors such as temperature, catalyst load, and the ratio of catalytic components. acs.org For example, a study on the catalytic conversion of waste polyethylene wax identified optimal conditions as a temperature of 420°C, a catalyst load of 5 wt%, and a specific ratio of magnesium oxide to activated carbon. acs.org

The following table outlines the conditions for producing (E)-2-undecene from waste polyethylene wax:

Table 2: Conditions for (E)-2-Undecene Production from Waste Polyethylene Wax

ParameterCondition
Feedstock Waste Polyethylene Wax (WPEW) acs.org
Catalyst Magnesium Oxide (MgO) and Activated Carbon (AC) acs.org
Temperature 420 °C acs.org
Catalyst Load 5 wt % acs.org
Carrier Gas Inert Nitrogen (N2) acs.org

Ultimately, the choice of a scalable synthesis route for (E)-2-undecene will depend on a variety of factors, including feedstock availability, capital and operational costs, and the desired purity of the final product. The butenolysis of natural oils currently appears to be a more direct and developed route for large-scale production. researchgate.net

Chemical Reactivity and Transformations of E 2 Undecene

Electrophilic Addition Reactions of the Double Bond

The electron-rich pi (π) bond of (E)-2-undecene is susceptible to attack by electrophiles, initiating electrophilic addition reactions. These reactions proceed by breaking the π-bond to form two new sigma (σ) bonds.

A key principle governing the regioselectivity of these additions to unsymmetrical alkenes is Markovnikov's rule. The rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen substituents, while the halide (X) attaches to the carbon with fewer hydrogen substituents. wikipedia.orglibretexts.org This preference is dictated by the formation of the most stable carbocation intermediate during the reaction. masterorganicchemistry.com For (E)-2-undecene, this means the formation of a secondary carbocation at either the C2 or C3 position.

Common electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (like HCl or HBr) across the double bond. Following Markovnikov's rule, the reaction of (E)-2-undecene with HCl would theoretically yield a mixture of 2-chloroundecane (B14566925) and 3-chloroundecane. wikipedia.orgleah4sci.com

Halogenation: The addition of halogens (like Br₂ or Cl₂) results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition, where the two halogen atoms add to opposite faces of the double bond. For (E)-2-undecene, bromination yields (2R,3S)- and (2S,3R)-2,3-dibromoundecane.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. This reaction also adheres to Markovnikov's rule, producing a mixture of undecan-2-ol and undecan-3-ol.

Table 1: Electrophilic Addition Reactions of (E)-2-Undecene
ReactionReagent(s)Product(s)RegioselectivityStereochemistry
HydrohalogenationHCl, HBr, HI2-Haloundecane and 3-HaloundecaneMarkovnikovMixture of syn and anti
HalogenationBr₂, CCl₄2,3-DibromoundecaneN/AAnti-addition
HydrationH₂O, H₂SO₄ (cat.)Undecan-2-ol and Undecan-3-olMarkovnikovMixture of syn and anti

Oxidation Reactions for Functional Group Interconversion

Oxidation reactions of the double bond in (E)-2-undecene provide critical pathways for introducing oxygen-containing functional groups, significantly increasing the molecule's synthetic utility. libretexts.org

Key oxidative transformations include:

Epoxidation: Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to form epoxides (oxiranes). visualizeorgchem.commasterorganicchemistry.com This reaction is stereospecific, meaning a trans-alkene like (E)-2-undecene yields a trans-epoxide. libretexts.orgmasterorganicchemistry.com The resulting (E)-2,3-epoxyundecane is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles. visualizeorgchem.com

Dihydroxylation: This reaction converts the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). The stereochemical outcome depends on the reagents used. Syn-dihydroxylation, yielding (2R,3R)- and (2S,3S)-undecane-2,3-diol, can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation, which produces (2R,3S)- and (2S,3R)-undecane-2,3-diol, is typically accomplished by the acid-catalyzed hydrolysis of an epoxide intermediate.

Oxidative Cleavage (Ozonolysis): Ozonolysis involves treating the alkene with ozone (O₃) followed by a workup step, which cleaves the double bond entirely. yale.edulibretexts.org A reductive workup (e.g., with zinc or dimethyl sulfide) of the ozonide intermediate from (E)-2-undecene yields two different aldehydes: acetaldehyde (B116499) and nonanal (B32974). yale.edu An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initial aldehyde products to their corresponding carboxylic acids: acetic acid and nonanoic acid.

Table 2: Key Oxidation Reactions of (E)-2-Undecene
Reaction TypeReagent(s)Intermediate/ProductKey Features
EpoxidationmCPBA(E)-2,3-EpoxyundecaneStereospecific, forms a three-membered ring. masterorganicchemistry.com
Syn-Dihydroxylation1. OsO₄, 2. NaHSO₃ or KMnO₄ (cold, dilute)Undecane-2,3-diolSyn-addition of two -OH groups.
Anti-Dihydroxylation1. mCPBA, 2. H₃O⁺Undecane-2,3-diolAnti-addition via epoxide opening.
Ozonolysis (Reductive)1. O₃, 2. Zn/H₂O or (CH₃)₂SAcetaldehyde and NonanalCleavage of C=C bond. yale.edu
Ozonolysis (Oxidative)1. O₃, 2. H₂O₂Acetic Acid and Nonanoic AcidCleavage and oxidation to carboxylic acids.

Hydrofunctionalization Reactions

Hydrofunctionalization encompasses a broad class of reactions where an H-X molecule (X being a heteroatom or carbon group) adds across the double bond. These reactions are often catalyzed by transition metals, allowing for regioselectivity that can be complementary to traditional electrophilic additions. rsc.orgacs.org

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of an alkene. (E)-2-undecene reacts with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). The reaction results in the addition of the hydroxyl group to the less substituted carbon of the double bond, yielding a mixture of undecan-2-ol and undecan-3-ol. While the products are the same as acid-catalyzed hydration, the mechanism and regiochemical preference for other unsymmetrical alkenes are distinct.

Palladium-Catalyzed Hydrofunctionalization: Modern synthetic methods increasingly rely on transition metal catalysts, such as palladium complexes, to achieve hydrofunctionalization. rsc.orgacs.org These methods can facilitate the addition of a range of nucleophiles, including amines (hydroamination) and alcohols (hydroetherification), across the double bond. rsc.orgsemanticscholar.org Often, these reactions can be directed to achieve regioselectivity that is difficult to obtain otherwise, including remote functionalization where the new group is installed several carbons away from the original double bond via a "chain-walking" mechanism. acs.orgdicp.ac.cn

Anti-Markovnikov Hydroamination: While challenging, direct anti-Markovnikov hydroamination can be achieved using various catalytic systems, including those based on rhodium or organic photoredox catalysts. nih.govthieme.denih.gov These methods add an N-H bond across the alkene with the nitrogen atom bonding to the less substituted carbon, providing a direct route to linear amines from internal alkenes. nih.gov

Table 3: Selected Hydrofunctionalization Reactions
ReactionReagent(s)Product(s)Regioselectivity
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOHUndecan-2-ol and Undecan-3-olAnti-Markovnikov (for unsymmetrical alkenes)
Pd-Catalyzed Hydro-oxygenationPd catalyst, Silane, SelectFluorLinear Primary AlcoholsRemote functionalization possible. acs.org
Rh-Catalyzed Hydroamidation[Rh(cod)₂]BF₄, Dioxazolone, iPrOHLinear AmidesAnti-Markovnikov. nih.gov
Photoredox HydroaminationAcridinium catalyst, Thiophenol, LightLinear AminesAnti-Markovnikov. nih.gov

Polymerization and Oligomerization Pathways

(E)-2-Undecene, as an internal alkene, can participate in polymerization and oligomerization reactions, typically requiring specific catalytic systems. These processes form larger molecules by linking multiple monomer units.

Oligomerization: This process combines a few monomer units to form short-chain polymers called oligomers (dimers, trimers, etc.). researchgate.net For long-chain alkenes like 2-undecene (B8481262), oligomerization is often catalyzed by solid acid catalysts such as zeolites or sulfonated resins. lsu.edu These reactions can be complex, involving isomerization, branching, and cracking alongside oligomerization. researchgate.net The resulting products are mixtures of higher molecular weight alkenes, which have applications as synthetic lubricants or fuel blendstocks.

Polymerization: The creation of long-chain polymers from internal olefins is more challenging than from terminal olefins but can be achieved using transition metal catalysts. uni-konstanz.de

Ziegler-Natta Catalysts: These traditional heterogeneous catalysts (e.g., TiCl₄/AlEt₃) can polymerize α-olefins. While less reactive toward internal olefins, they can induce polymerization under certain conditions.

Metallocene Catalysts: These are homogeneous "single-site" catalysts (e.g., zirconocene (B1252598) derivatives activated by methylaluminoxane, MAO) that offer much greater control over polymer properties like molecular weight and stereochemistry. uni-konstanz.dehhu.deacs.org They can be tailored through ligand design to polymerize a wider range of olefins, including internal ones, and to create polymers with specific tacticities. hhu.deacs.org

Table 4: Catalytic Systems for Oligomerization and Polymerization
ProcessCatalyst SystemCatalyst TypeTypical Products
OligomerizationSolid Acids (e.g., Zeolites, Amberlyst)HeterogeneousMixture of higher alkenes/alkanes. lsu.edu
OligomerizationNickel on porous supports (e.g., Ni-Al₂O₃)HeterogeneousLinear and branched oligomers. rsc.org
PolymerizationZiegler-Natta (e.g., TiCl₄/Al(C₂H₅)₃)HeterogeneousPolyolefins
PolymerizationMetallocene (e.g., ansa-Zirconocene/MAO)HomogeneousTailored polyolefins with controlled microstructure. uni-konstanz.dehhu.de

Derivatization Strategies for Advanced Organic Synthesis

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. researchgate.net The various reactions of (E)-2-undecene are not merely ends in themselves but are strategic steps for converting a simple hydrocarbon into more complex and valuable molecules. wikipedia.org The functionalized products from addition, oxidation, and hydrofunctionalization reactions serve as versatile intermediates for further synthesis.

From Halides and Alcohols: The 2- and 3-haloundecanes and undecanols produced from electrophilic addition and hydrofunctionalization are classic substrates for nucleophilic substitution and elimination reactions. This allows the introduction of a vast range of functional groups (e.g., amines, ethers, azides, nitriles) at the C2 or C3 position.

From Epoxides: The (E)-2,3-epoxyundecane intermediate is a powerful building block. Ring-opening with nucleophiles is highly regioselective and stereospecific, allowing for the controlled installation of two adjacent functional groups. For instance, reaction with an amine would yield an amino alcohol, a common motif in pharmaceuticals.

From Carbonyl Compounds: The acetaldehyde and nonanal generated from ozonolysis can be used in a variety of classic carbonyl reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex carbon skeletons.

Use in Complex Synthesis: The functional groups installed on the undecene backbone can be used to construct complex natural products or their analogues. For example, derivatives of undecene have been utilized in the synthesis of naturally occurring acetylenic amides found in Echinacea species. masterorganicchemistry.com Long-chain alkenes and their derivatives, like alcohols and diols, are important components in the biosynthesis of complex lipids and have been studied as precursors for creating structurally diverse compounds. nih.govoup.com

Table 5: Derivatization of (E)-2-Undecene for Organic Synthesis
Initial Product from (E)-2-UndeceneSubsequent Reaction TypeExample Product ClassSynthetic Utility
2/3-HaloundecaneNucleophilic Substitution (e.g., with NaN₃ then H₂/Pd)2/3-AminoundecaneIntroduction of nitrogen functionalities.
2/3-UndecanolOxidation (e.g., with PCC)Undecan-2-one / Undecan-3-oneAccess to ketones for further C-C bond formation.
(E)-2,3-EpoxyundecaneEpoxide Ring-Opening (e.g., with CH₃O⁻)3-Methoxyundecan-2-olStereocontrolled synthesis of difunctional compounds.
Nonanal (from Ozonolysis)Wittig Reaction (e.g., with Ph₃P=CH₂)1-DeceneCarbon chain extension.
Nonanal (from Ozonolysis)Reductive Amination (e.g., with NH₃, H₂/Ni)NonylamineSynthesis of primary amines.

Spectroscopic Characterization and Structural Elucidation of E 2 Undecene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E)-2-Undecene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for its structural confirmation.

The allylic protons, those on the carbon atom adjacent to the double bond, would appear further upfield. The terminal methyl group protons would be the most shielded and thus appear at the highest field, likely below 1.0 ppm. The methylene (B1212753) protons of the long alkyl chain would produce a complex series of overlapping signals in the region of 1.2-1.4 ppm.

Table 1: Predicted ¹H NMR Data for (E)-2-Undecene

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1~0.9Triplet~7
H2~5.4Multiplet-
H3~5.4MultipletJ(trans) = ~15
H4~2.0Multiplet-
H5-H10~1.2-1.4Multiplet-
H11~0.9Triplet~7

Note: The data in this table is predicted based on general principles of ¹H NMR spectroscopy and data for similar compounds. Specific experimental data was not available in the cited sources.

Similar to ¹H NMR, specific experimental ¹³C NMR data for (E)-2-Undecene is not readily found in public databases. However, the chemical shifts can be estimated based on the known ranges for different carbon environments. The two sp² hybridized carbons of the double bond would be the most deshielded among the carbons, appearing in the range of 120-140 ppm. libretexts.orglibretexts.org The carbons of the saturated alkyl chain would resonate in the upfield region, typically between 10 and 40 ppm. bhu.ac.in The terminal methyl carbon would be the most shielded.

Table 2: Predicted ¹³C NMR Data for (E)-2-Undecene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~14
C2~125
C3~131
C4~33
C5-C10~22-32
C11~18

Note: The data in this table is predicted based on general principles of ¹³C NMR spectroscopy and data for similar compounds. Specific experimental data was not available in the cited sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. docbrown.info The mass spectrum of (E)-2-Undecene would show a molecular ion peak (M⁺) corresponding to its molecular weight of 154.29 g/mol . quimicaorganica.orgnih.govnist.gov The fragmentation pattern of long-chain alkenes is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. jove.comjove.com The most prominent fragmentation for alkenes is typically the cleavage at the allylic position, which for (E)-2-Undecene would lead to the formation of stable allylic carbocations. rutgers.edujove.com

Table 3: Major Fragments in the EI-MS of (E)-2-Undecene

m/zProposed Fragment
154[C₁₁H₂₂]⁺ (Molecular Ion)
125[C₉H₁₇]⁺
111[C₈H₁₅]⁺
97[C₇H₁₃]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Data sourced from the NIST WebBook for (E)-2-Undecene and general fragmentation patterns of alkenes. quimicaorganica.orgnih.govnist.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This integration allows for the analysis of individual components within a mixture. In the context of alkene analysis, GC-MS can be used to separate isomers, such as (E)- and (Z)-2-undecene, which may have very similar mass spectra but different retention times on a GC column. nih.govchalmers.se The mass spectrometer then provides the mass spectrum for each separated isomer, confirming its identity. The analysis of complex hydrocarbon mixtures, such as those found in gasoline, heavily relies on GC-MS to identify the numerous alkene isomers present. chalmers.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. spcmc.ac.in For (E)-2-Undecene, the key functional group is the trans-disubstituted carbon-carbon double bond.

The IR spectrum of a trans-alkene is characterized by several key absorption bands. quimicaorganica.orgspectroscopyonline.com A C-H stretching vibration for the hydrogens on the sp² carbons is expected to appear just above 3000 cm⁻¹. spcmc.ac.in The C=C stretching vibration for a trans-disubstituted alkene typically appears in the range of 1665-1680 cm⁻¹. spectroscopyonline.com Perhaps the most diagnostic peak for a trans-alkene is the strong out-of-plane (oop) C-H bending vibration, which occurs in the region of 960-980 cm⁻¹. wpmucdn.com The presence of the long alkyl chain will also give rise to strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. spcmc.ac.in

Table 4: Characteristic IR Absorption Bands for (E)-2-Undecene

Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity
=C-H Stretch3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 2960Strong
C=C Stretch1665 - 1680Weak to Medium
C-H Bend (Alkyl)~1465 and ~1375Medium
trans =C-H Out-of-Plane Bend960 - 980Strong

Note: The data in this table is based on characteristic absorption frequencies for trans-alkenes from various sources. spcmc.ac.inspectroscopyonline.comspectroscopyonline.comwpmucdn.com

Advanced Chromatographic Techniques for Isomeric Analysis

Advanced chromatographic techniques are indispensable for the detailed analysis of isomeric compounds such as (E)-2-undecene, providing crucial information on purity, the ratio of geometric isomers, and the presence of other related compounds.

Gas chromatography (GC) is a fundamental technique for assessing the purity of (E)-2-undecene and determining the ratio of its (E) and (Z) isomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For alkene isomers like 2-undecene (B8481262), the choice of the stationary phase is critical for achieving effective separation.

In the analysis of undecene isomers, the polarity of the stationary phase plays a significant role. Non-polar columns separate compounds primarily based on their boiling points. However, to separate geometric isomers like (E)- and (Z)-2-undecene, which often have very similar boiling points, a more polar stationary phase is typically required. For instance, a TCEP (1,2,3-tris(2-cyanoethoxy)propane) column can be used to distinguish between the (E) and (Z) isomers of 2-undecene.

The process generally involves injecting a vaporized sample into the GC system. As the carrier gas sweeps the sample through the column, the different isomers interact with the stationary phase to varying degrees, leading to their separation. scispec.co.th The component that interacts less with the stationary phase elutes first. A detector at the end of the column, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification, while the peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of the isomer ratio.

For example, a sample of 2-undecene might be found to contain the (E)-isomer as the major component with a minor contamination of the (Z)-isomer. By comparing the retention times of the peaks with those of known standards, the identity of each isomer can be confirmed. The ratio of the (E) to (Z) isomers can then be calculated from the integrated areas of their respective peaks.

Table 1: Representative GC Parameters for Isomer Analysis

ParameterValue
Column Type Capillary Column (e.g., TCEP or similar polarity)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 50°C to 250°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table represents typical parameters and may vary based on the specific instrument and analytical goals.

For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly enhanced separation power. nih.gov This powerful analytical technique is particularly useful for resolving isomeric compounds in complex matrices, such as petroleum products or environmental samples. up.ac.zawikipedia.org

GCxGC employs two columns with different stationary phases connected in series by a modulator. wikipedia.orgsepsolve.com The first-dimension column is typically a standard non-polar column that separates compounds based on their volatility (boiling point). The effluent from this column is then trapped, focused, and rapidly re-injected onto a second, shorter, and narrower column with a different stationary phase, often polar, which provides a second dimension of separation based on polarity. unito.it This process occurs continuously throughout the analysis, subjecting the entire sample to two distinct separations. nih.gov

The result is a two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated across a plane. sepsolve.com This structured separation allows for the resolution of co-eluting peaks from the first dimension. up.ac.za When coupled with a mass spectrometer, typically a time-of-flight (TOF) detector due to its fast acquisition speed, GCxGC-MS provides a third dimension of data, enabling confident identification of the separated compounds based on their mass spectra. nih.govresearchgate.net

The enhanced separation capacity of GCxGC is critical for distinguishing between various alkene isomers, including positional and geometric isomers, which may have identical molecular masses and similar fragmentation patterns in MS. up.ac.za For instance, in a complex hydrocarbon mixture, (E)-2-undecene can be clearly separated from its (Z) isomer, as well as from other undecene isomers like 1-undecene (B165158) or 3-undecene, and from cyclic hydrocarbons with the same molecular formula. researchgate.net

Table 2: Typical GCxGC Column Set Configuration

DimensionColumn TypeStationary Phase ExampleSeparation Basis
First Dimension (1D) Standard length, standard boreNon-polar (e.g., polydimethylsiloxane)Volatility/Boiling Point
Second Dimension (2D) Short length, narrow borePolar (e.g., polyethylene (B3416737) glycol)Polarity

The application of GCxGC-MS allows for a detailed compositional analysis, which is crucial in fields like petrochemistry for characterizing fuel composition and in environmental science for identifying specific organic pollutants. researchgate.netacs.org The structured nature of the GCxGC chromatogram, where compounds of a similar chemical class elute in specific regions, further aids in the identification process. copernicus.org

Natural Occurrence and Biosynthesis of E 2 Undecene and Its Analogues

Identification in Biological Matrices

(E)-2-Undecene, a volatile organic compound, has been identified in various biological sources, ranging from plants to microorganisms. Its presence is often associated with specific metabolic activities and can serve as a chemical marker in certain contexts.

Extracts from various parts of the walnut tree, Juglans regia, have been a subject of phytochemical research. While the tree is well-known for producing compounds like juglone, a potent allelopathic agent, analyses of its bark have also revealed the presence of a variety of other chemical constituents. jem-online.orgmdpi.comresearchgate.net Although direct identification of (E)-2-undecene in Juglans regia bark is not extensively documented in readily available literature, the chemical profile of the bark is complex, containing numerous volatile and non-volatile compounds. researchgate.net Related undecene isomers have been identified in other plant extracts, such as 1-undecene (B165158) in bitter kola (Garcinia kola) leaf extract. semanticscholar.org The study of plant volatiles often employs techniques like gas chromatography-mass spectrometry (GC-MS) to identify individual components. researchgate.netsemanticscholar.org

Table 1: Occurrence of Undecene Isomers in Plant and Microbial Sources

Compound Biological Source Matrix Reference
(E)-2-Undecene Not specified in readily available literature - -
1-Undecene Garcinia kola Leaf Extract semanticscholar.org
1-Undecene Pseudomonas fluorescens Volatilome nih.gov
1-Undecene Pseudomonas fragi Volatilome researchgate.net
1-Undecene Pseudomonas aeruginosa Volatilome acs.orgnih.gov
1-Undecene Jeotgalicoccus sp. ATCC 8456 Metabolome nih.gov

The presence of undecene isomers, particularly 1-undecene, is more prominently documented in the metabolomes of various bacteria. For instance, 1-undecene has been identified as a volatile organic compound produced by several Pseudomonas species, including Pseudomonas fluorescens, Pseudomonas fragi, and Pseudomonas aeruginosa. nih.govresearchgate.netacs.orgnih.gov In P. fluorescens, 1-undecene has been implicated in long-range aerial killing of the pathogen Legionella pneumophila. nih.gov For some P. fragi isolates, 1-undecene is considered a potential marker for meat spoilage. researchgate.net Furthermore, 1-undecene has been characterized in the metabolome of Jeotgalicoccus sp. ATCC 8456. nih.gov The identification of these compounds in microbial systems is crucial for understanding microbial communication, competition, and their impact on their environment.

Biosynthetic Pathways and Enzymology

The biosynthesis of alkenes, including (E)-2-undecene and its isomers, is a fascinating area of biochemistry, with several enzymatic pathways having been elucidated. These pathways are often derived from fatty acid metabolism.

Microorganisms have evolved diverse pathways for the biosynthesis of hydrocarbons, including alkanes and alkenes. sdu.edu.cnnih.gov These pathways generally start from fatty acid metabolism. nih.govfrontiersin.org Two primary mechanisms for alka(e)ne biosynthesis have been extensively studied: one involving the reduction of acyl-ACPs to fatty aldehydes followed by the action of aldehyde decarbonylases, and another starting from free fatty acids which undergo reduction and decarboxylation. nih.gov Terminal alkenes can be synthesized via the conversion of free fatty acids by cytochrome P450 peroxygenases or from acyl-ACPs by large multi-domain type I polyketide synthases. nih.gov Another pathway involves the head-to-head condensation of two acyl-CoAs, catalyzed by the OleABCD protein family, to produce very long-chain alkenes. nih.gov

The biosynthesis of alkenes is intrinsically linked to fatty acid metabolism. frontiersin.orgfrontiersin.org Fatty acids or their derivatives serve as the primary precursors for hydrocarbon production in microorganisms. biofueljournal.com The pathways can be broadly categorized based on the initial substrate: acyl-ACPs, acyl-CoAs, or free fatty acids. nih.govnih.gov For instance, the production of terminal olefins can be achieved through the direct decarboxylation of free fatty acids. researchgate.net The chain length and branching of the final alkene product are determined by the initial fatty acid substrate. nih.gov

A variety of enzymes are implicated in the final steps of alkene biosynthesis. Fatty acid decarboxylases are key enzymes that catalyze the conversion of free fatty acids into terminal alkenes. researchgate.net One such enzyme is OleT, a cytochrome P450 peroxygenase that can directly decarboxylate long-chain fatty acids. frontiersin.orgnih.govd-nb.info The OleT enzyme from Jeotgalicoccus sp. (OleTJE) uses hydrogen peroxide to oxidatively decarboxylate fatty acids to produce terminal alkenes. frontiersin.orgnih.gov

Another important class of enzymes are non-heme iron oxidases. The enzyme UndA, found in various Pseudomonas species, is a non-heme iron(II)-dependent oxidase that catalyzes the decarboxylation of medium-chain fatty acids (C10–C14) to produce 1-alkenes. sdu.edu.cnresearchgate.net Similarly, UndB is a membrane-bound fatty acid desaturase-like enzyme that also converts free fatty acids into terminal alkenes through oxidative decarboxylation. sdu.edu.cnresearchgate.net

Aldehyde-deformylating oxygenases (ADOs) represent another enzymatic system involved in hydrocarbon biosynthesis. biofueljournal.com These enzymes convert fatty aldehydes, derived from the reduction of acyl-ACPs, into alkanes. sdu.edu.cnbiofueljournal.com

Table 2: Key Enzymes in Fatty Acid-Derived Alkene Biosynthesis

Enzyme Family Enzyme Example Organism Source Substrate Product Reference
Cytochrome P450 Peroxygenase OleTJE Jeotgalicoccus sp. Long-chain fatty acids (C12-C20) Terminal alkenes frontiersin.orgnih.gov
Non-heme Iron Oxidase UndA Pseudomonas species Medium-chain fatty acids (C10-C14) 1-Alkenes sdu.edu.cnresearchgate.net
Desaturase-like Enzyme UndB Pseudomonas species Fatty acids (C6-C18) 1-Alkenes sdu.edu.cnresearchgate.net
Aldehyde-deformylating Oxygenase ADO Synechococcus elongatus Fatty aldehydes (C14-C18) Alkanes sdu.edu.cn
Thiolase/Hydrolase/Ligase/Dehydrogenase OleABCD Micrococcus luteus Acyl-CoAs Long-chain alkenes nih.gov

Ecological Significance of Naturally Occurring Undecenes (e.g., as Pheromone Precursors)

Undecenes, a class of unsaturated hydrocarbons, play a multifaceted and vital role in the chemical ecology of various organisms. These compounds function as semiochemicals—chemical signals that mediate interactions both within and between species. Their ecological importance is particularly evident in the complex relationships between insects, as well as between insects and plants. Undecenes can act as pheromones, kairomones, and precursors to more complex semiochemicals, influencing behaviors such as mating, habitat selection, and defense.

Research has demonstrated that different isomers of undecene are involved in a range of ecological functions. For instance, the volatile organic compounds (VOCs) emitted by certain endophytic bacteria, including 1-undecene, have been shown to significantly impact plant development. google.com In one study, exposure to the VOCs from Pantoea agglomerans accelerated seed germination and enhanced seedling development in wild cabbage (Brassica oleracea). google.com This highlights a symbiotic relationship where microbial volatiles can confer a developmental advantage to the host plant.

Furthermore, undecenes are integral to insect communication and defense. The compound 1-undecene is a component of the defensive secretion from the pygidial gland of the tenebrionid beetle, Parastizopus transgariepinus. plos.org In the nematode Caenorhabditis elegans, exposure to 1-undecene produced by the pathogenic bacterium Pseudomonas aeruginosa PA14 can trigger an immune response, indicating that undecenes serve as ecologically relevant cues that can signal the presence of harmful microbes. researchgate.net

Undecenes as Pheromones and Pheromone Precursors

The most well-documented ecological role for undecenes is in insect chemical communication, where they can function directly as pheromones or serve as building blocks for the biosynthesis of more complex pheromone molecules. researchgate.net Pheromones are critical for behaviors such as mate location and recognition. frontiersin.orggoogle.com

Direct Pheromonal Activity:

Several studies have identified undecene isomers as active sex pheromones.

1-Undecene: This compound has been identified as a male-produced sex pheromone in the bean seed beetle, Bruchus rufimanus. Laboratory olfactometer bioassays confirmed that 1-undecene is attractive to females of the species. nih.gov Interestingly, in field conditions, its attractiveness was significantly enhanced when combined with certain floral volatiles from the host plant, Vicia faba, demonstrating a synergistic effect between insect- and plant-derived signals. nih.gov The presence of 1-undecene as a potential male-emitted sex pheromone has also been suggested in another seed beetle, Acanthoscelides obtectus. rothamsted.ac.uk

Role as Pheromone Precursors:

Undecenes can also be metabolic precursors in the synthesis of more complex pheromones. Insects often modify common metabolites like fatty acids and their derivatives to create species-specific signals. wikipedia.orgnih.gov

2-Undecene (B8481262): This isomer is utilized in the synthesis of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi. researchgate.net The major component of this midge's pheromone is (S)-2-acetoxy-5-undecanone, a more complex molecule that is synthesized from 2-undecene. researchgate.net

The table below summarizes key research findings on the role of undecenes as semiochemicals.

CompoundRoleOrganism(s) InvolvedKey Finding
1-Undecene Sex PheromoneBruchus rufimanus (Bean Seed Beetle)Male-produced volatile attractive to females; activity enhanced by host plant volatiles. nih.gov
1-Undecene Defensive SecretionParastizopus transgariepinus (Tenebrionid Beetle)Component of the pygidial defensive gland secretion. plos.org
1-Undecene Plant Growth PromoterPantoea agglomerans (bacterium) / Brassica oleracea (Wild Cabbage)Emitted by bacteria, it accelerates seed germination and seedling development. google.com
1-Undecene Immunity ElicitorPseudomonas aeruginosa (bacterium) / Caenorhabditis elegans (Nematode)Signals the presence of a pathogen, activating an immune response in the nematode. researchgate.net
2-Undecene Pheromone PrecursorResseliella theobaldi (Raspberry Cane Midge)Used as a starting material for the synthesis of the female sex pheromone, (S)-2-acetoxy-5-undecanone. researchgate.net
(E)-5-Undecene Kairomone (Floral Attractant)Lysichiton americanus (Skunk Cabbage) / Pelecomalium testaceum (Rove Beetle)A key floral volatile that attracts the pollinating rove beetle. researchgate.net

This evidence underscores the diverse ecological significance of undecenes. They are not merely metabolic byproducts but are functional molecules that mediate critical interactions, from microbial-plant symbiosis to the intricacies of insect reproduction. Their role as both direct-acting pheromones and as precursors for more elaborate chemical signals highlights their evolutionary importance in shaping the chemical language of the natural world.

Applications in Materials Science and Industrial Organic Synthesis Non Biological Contexts

Role as a Monomer or Co-monomer in Polymer Production

Alkenes are fundamental building blocks, or monomers, for the production of polymers through a process called addition polymerization. studymind.co.ukoit.edu In this reaction, the double bonds of monomer units break and link together to form long, saturated chains, known as polyalkenes. studymind.co.uk While simple alkenes like ethylene (B1197577) and propylene (B89431) are the most common monomers, producing widely used plastics such as polyethylene (B3416737) and polypropylene, longer-chain and internal alkenes are also utilized to create polymers with specific properties. wou.eduresearchgate.net

The incorporation of long-chain alkenes like (E)-2-Undecene as a co-monomer can introduce long alkyl side chains to the polymer backbone. These side chains can significantly alter the physical properties of the resulting material, for instance by decreasing its crystallinity and density, and increasing its flexibility. Although direct homopolymerization of internal alkenes like (E)-2-Undecene is less common and can be challenging, they can be effectively incorporated into copolymers. researchgate.netwikipedia.org For example, research on the copolymerization of a structurally similar compound, 11-chloro-2-undecene, with maleic anhydride (B1165640) demonstrates the feasibility of integrating such long-chain internal alkenes into a polymer structure. acs.org

Furthermore, functional alkenes of similar chain length, such as 10-undecen-1-ol (B85765), are used in advanced polymerization techniques. Carbonylative polymerization of 10-undecen-1-ol with specific palladium catalysts yields high molecular weight polyketoesters. osti.gov This indicates that (E)-2-Undecene is a potential candidate for co-polymerization reactions designed to produce specialty polymers with tailored properties, such as modified thermal behavior, solubility, and mechanical characteristics, for advanced applications.

Table 1: Potential Impact of (E)-2-Undecene as a Co-monomer

Property Affected Consequence of Incorporating (E)-2-Undecene
Crystallinity Decreases due to disruption of chain packing by the long nonyl side chain.
Density Generally lowered.
Flexibility Increases, leading to more elastomeric properties.
Solubility Enhanced solubility in nonpolar organic solvents.
Thermal Properties Lowered melting point (Tm) and glass transition temperature (Tg).

Intermediate in the Production of Fine Chemicals and Specialty Compounds

(E)-2-Undecene serves as a valuable intermediate in the synthesis of fine chemicals and specialty compounds due to the reactivity of its double bond. Organic synthesis procedures detail its stereospecific preparation, for example, through the coupling of a lithium vinylcuprate with 1-iodooctane, yielding (E)-2-undecene with high isomeric purity (typically 96% E-isomer). orgsyn.orgorgsyn.org This level of control is crucial for the synthesis of complex molecules where stereochemistry is key.

One of the most significant applications of (E)-2-Undecene and its derivatives is in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. google.com Cross-metathesis reactions involving undecene derivatives are used to produce valuable fine chemicals. semanticscholar.org For instance, the cross-metathesis of methyl oleate (B1233923) with cinnamaldehyde (B126680) can yield 2-undecenal, a compound used as a fragrance in cosmetics and perfumery. semanticscholar.orgnih.gov Similarly, reaction with cinnamonitrile (B126248) produces 2-undecenenitrile, an intermediate for long-chain amines used as cationic surfactants. semanticscholar.org

The oxidation of the double bond in (E)-2-Undecene can lead to other functional groups, providing pathways to a variety of specialty compounds. The long C11 backbone is particularly useful for synthesizing molecules like fragrances, pheromones, and precursors for polyamide fibers. semanticscholar.orgresearchgate.net

Table 2: Examples of Fine Chemicals Derived from Undecene Intermediates

Precursor Reaction Type Product Application Area
Methyl Oleate + Cinnamaldehyde Cross-Metathesis 2-Undecenal semanticscholar.org Fragrances nih.gov
Methyl Oleate + Cinnamonitrile Cross-Metathesis 2-Undecenenitrile semanticscholar.org Surfactants
1-Iodooctane + Lithium dipropenylcuprate Coupling Reaction (E)-2-Undecene orgsyn.org General Organic Synthesis
(E)-2-Undecene Derivative Oxidation (E)-2-Undecen-1-ol Flavors, Fragrances, Pharmaceuticals chemicalbook.com

Inclusion in Fuel Formulations and Blends

The performance of a gasoline fuel is characterized by its octane (B31449) rating, which measures its resistance to knocking or pre-ignition. wikipedia.org This rating is determined by the complex interplay of all hydrocarbons in the blend. While the specific octane rating of pure (E)-2-Undecene is not widely documented, its inclusion in fuel blends indicates its compatibility with modern internal combustion engines. Long-chain alkenes are a known component of gasoline and diesel fuels. google.com

Research into advanced fuels and the optimization of existing ones involves detailed speciation of the hydrocarbon components. (E)-2-Undecene has been quantified in studies analyzing research-grade gasolines designed to investigate fuel-engine interactions. nrel.gov

Table 3: Measured Concentration of (E)-2-Undecene in Specific Fuel Blends

Fuel Specification Weight Percent of (E)-2-Undecene Source
E10 Summer Liquid Gasoline (OG690) 0.011 wt% ca.gov
Co-Optima Core Research Gasoline (RD5-89) 0.027 wt% nrel.gov
Co-Optima Core Research Gasoline (RD5-91) 0.027 wt% nrel.gov
Co-Optima Core Research Gasoline (RD5-87) 0.018 wt% nrel.gov

Precursors for Specialized Organic Reagents and Catalysts

The reactivity of the double bond in (E)-2-Undecene makes it a useful precursor for creating more complex and specialized organic reagents. A key transformation is enyne metathesis, a reaction between an alkene (like (E)-2-undecene) and an alkyne, catalyzed by ruthenium complexes. chim.itorganic-chemistry.org This reaction is a powerful, atom-economical method for synthesizing conjugated 1,3-dienes. researchgate.net

These resulting 1,3-diene structures are highly valuable reagents in their own right, most notably for their ability to participate in cycloaddition reactions such as the Diels-Alder reaction. core.ac.uk This allows for the construction of complex cyclic and polycyclic frameworks, which are core structures in many natural products and pharmaceuticals. core.ac.uk Therefore, (E)-2-Undecene can be considered a direct precursor to this important class of synthetic building blocks.

Additionally, alkenes can be converted into organometallic reagents. While often synthesized from alkyl halides, these halides can be prepared from alkenes through reactions like hydrohalogenation. libretexts.org The resulting organometallic compounds, such as organolithium or Grignard reagents, are powerful nucleophiles and strong bases used extensively in organic synthesis to form new carbon-carbon bonds. sajhanotes.comutexas.edu The conversion of (E)-2-Undecene into an organometallic reagent would create a nucleophile with a long, specific alkyl chain, useful for targeted synthetic applications.

Computational and Theoretical Studies of E 2 Undecene

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible alkyl chain of (E)-2-undecene allows it to adopt a multitude of spatial arrangements, or conformations, through rotation around its carbon-carbon single bonds. orgosolver.com Conformational analysis is the study of the energies and relative stabilities of these different arrangements. pressbooks.pub For alkanes and alkenes, the most stable conformations are typically those that minimize steric hindrance by keeping bulky groups as far apart as possible, known as staggered or anti conformations. orgosolver.comlibretexts.org Conversely, eclipsed conformations, where groups are aligned, are less stable due to increased steric and torsional strain. orgosolver.comsrmist.edu.in

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of (E)-2-undecene. livecomsjournal.org These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformational states. bohrium.comnih.gov For long-chain hydrocarbons, specialized force fields like the optimized OPLS-AA (L-OPLS) have been developed to accurately predict properties such as density and heats of vaporization. bohrium.com MD simulations can reveal the relative populations of different conformers, such as the preference for van der Waals complexes over π-complexes in certain environments. acs.org These simulations are crucial for understanding how the molecule behaves in different phases (gas, liquid) and its interactions with other molecules or surfaces. bohrium.comnih.gov

Table 1: Key Concepts in Conformational Analysis and Molecular Dynamics

Term Description Relevance to (E)-2-Undecene
Conformer A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub The long alkyl chain of (E)-2-undecene can exist in numerous conformations.
Staggered Conformation A low-energy conformation where substituents on adjacent carbons are as far apart as possible. orgosolver.com Represents the most stable arrangements of the undecene chain.
Eclipsed Conformation A high-energy conformation where substituents on adjacent carbons are aligned, leading to steric and torsional strain. srmist.edu.in Represents transition states between staggered conformations.
Molecular Dynamics (MD) A computational method that simulates the physical movements of atoms and molecules. bohrium.com Allows for the study of the dynamic behavior and conformational flexibility of (E)-2-undecene.
Force Field A set of parameters used in MD simulations to describe the potential energy of a system of particles. bohrium.com Accurate force fields like L-OPLS are needed for reliable simulations of long-chain alkenes. bohrium.com

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving (E)-2-undecene. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. This allows for the prediction of reaction rates and the identification of the most likely mechanism.

For alkenes, common reactions include additions, eliminations, and oxidations. For example, in elimination reactions like the E2 mechanism, a concerted process is predicted where a base removes a proton and a leaving group departs simultaneously, passing through a single transition state. libretexts.org The energetic profile of such a reaction would show a single peak corresponding to this transition state. In contrast, stepwise mechanisms, like the E1 reaction, involve the formation of intermediates, such as carbocations, which correspond to local energy minima on the potential energy surface. libretexts.org

Computational studies can predict the regioselectivity and stereoselectivity of reactions. For instance, Zaitsev's rule, which predicts that the more substituted alkene is the major product in elimination reactions, can be rationalized by comparing the calculated stabilities of the possible alkene products. libretexts.orgyoutube.com Molecular dynamics simulations can further refine these predictions by exploring the dynamic aspects of the reaction, such as the time gap between bond-forming events in cycloadditions, to determine if a reaction is concerted or stepwise in a dynamic sense. acs.org

Table 2: Common Reaction Mechanisms for Alkenes

Mechanism Description Key Computational Insights
E2 (Bimolecular Elimination) A single, concerted step where a base removes a proton and a leaving group departs. libretexts.org Prediction of a single transition state and second-order kinetics. libretexts.org
E1 (Unimolecular Elimination) A two-step mechanism involving the formation of a carbocation intermediate. libretexts.org Calculation of the stability of the carbocation intermediate and prediction of first-order kinetics. libretexts.org
Addition Reactions Reactions where atoms are added across the double bond, such as hydrogenation or halogenation. Determination of the stereochemistry (e.g., syn- or anti-addition) and regiochemistry (Markovnikov or anti-Markovnikov) by comparing transition state energies.
Ozonolysis Reaction with ozone to cleave the double bond, forming aldehydes or ketones. rsc.org Calculation of the energies of the primary ozonide and Criegee intermediates to predict product distributions. rsc.org

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of (E)-2-undecene. nih.govnih.gov These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its reactivity and physical properties. arxiv.org

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For (E)-2-undecene, the HOMO is expected to be a π orbital associated with the carbon-carbon double bond, making this region the most likely site for electrophilic attack. The LUMO is the corresponding π* antibonding orbital. libretexts.org Quantum chemical calculations can precisely determine the energies and spatial distributions of these orbitals. scielo.org.mx Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electron-rich and electron-poor regions of the molecule, and various reactivity descriptors. nih.gov

Table 3: Calculated Electronic Properties and Their Significance

Property Description Significance for (E)-2-Undecene
HOMO Energy Energy of the Highest Occupied Molecular Orbital. libretexts.org Indicates the propensity to donate electrons; the C=C double bond is the primary site.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. libretexts.org Indicates the propensity to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. nih.gov A smaller gap suggests higher reactivity, particularly for reactions involving the double bond. nih.gov
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. nih.gov Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. For (E)-2-undecene, the region around the double bond will be electron-rich.
Dipole Moment A measure of the overall polarity of the molecule. (E)-2-Undecene has a very small dipole moment due to its largely nonpolar hydrocarbon structure.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. spu.edu.sy For derivatives of (E)-2-undecene, QSAR models can be developed to predict properties like toxicity, reactivity, or receptor binding affinity based on calculated molecular descriptors. nih.govnih.gov

The process involves several steps:

Data Collection : Gathering a dataset of (E)-2-undecene derivatives with experimentally measured activities.

Descriptor Calculation : Using computational methods to calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (like HOMO/LUMO energies), hydrophobic descriptors (like the octanol-water partition coefficient, logP), and steric or topological descriptors. srmist.edu.in

Model Development : Employing statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation : Testing the predictive power of the QSAR model using an external set of compounds not used in the model development.

Q & A

Q. How can researchers design a scoping study to map knowledge gaps in (E)-2-Undecene’s environmental degradation pathways?

  • Methodological Answer : Follow Arksey and O’Malley’s framework:

Identify research questions : Focus on microbial degradation or photolysis rates.

Screen literature : Use keywords like "(E)-2-Undecene biodegradation" and "hydrocarbon stability."

Consult experts : Validate findings via stakeholder workshops.

Synthesize evidence : Tabulate half-lives under varying pH/temperature conditions .

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